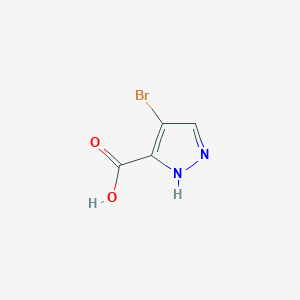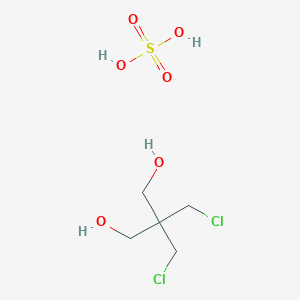
1,3-Propanediol, 2,2-bis(chloromethyl)-, sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2,2-bis(chloromethyl)-, sulfate is a chemical compound that is commonly used in scientific research. It is a sulfate ester of bis(chloromethyl)propane-1,3-diol, which is a highly reactive compound that is used as a cross-linking agent in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2,2-bis(chloromethyl)-, sulfate is not well understood. However, it is believed to function as a cross-linking agent by reacting with other chemical compounds to form covalent bonds. This process helps to increase the strength and durability of polymers, resins, and other materials.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 1,3-Propanediol, 2,2-bis(chloromethyl)-, sulfate. However, it is known to be highly reactive and can cause irritation and damage to the skin, eyes, and respiratory system if not handled properly. It is also considered to be a potential carcinogen and mutagen.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,3-Propanediol, 2,2-bis(chloromethyl)-, sulfate in lab experiments include its high reactivity and ability to cross-link with other chemical compounds. It is also relatively inexpensive and readily available. However, its potential toxicity and carcinogenic properties make it a hazardous material to work with, requiring strict safety protocols and proper handling.
Zukünftige Richtungen
There are several potential future directions for research involving 1,3-Propanediol, 2,2-bis(chloromethyl)-, sulfate. One area of interest is its potential applications in the field of nanotechnology, where it can be used to synthesize nanoparticles and other nanostructures. Additionally, further research is needed to better understand its mechanism of action and potential toxicity, which could help to improve safety protocols and reduce the risk of exposure for researchers working with this compound. Finally, there is potential for the development of new materials and chemical compounds using 1,3-Propanediol, 2,2-bis(chloromethyl)-, sulfate as a cross-linking agent.
Synthesemethoden
The synthesis of 1,3-Propanediol, 2,2-bis(chloromethyl)-, sulfate is typically carried out using a reaction between bis(chloromethyl)propane-1,3-diol and sulfuric acid. The reaction is typically carried out under acidic conditions, with the addition of a catalyst to help promote the reaction. The resulting compound is a white crystalline powder that is soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2,2-bis(chloromethyl)-, sulfate is commonly used in scientific research as a cross-linking agent for the production of polymers, resins, and other materials. It is also used as a reagent in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals. Additionally, it has been shown to have potential applications in the field of nanotechnology, where it can be used to synthesize nanoparticles and other nanostructures.
Eigenschaften
CAS-Nummer |
12712-28-6 |
|---|---|
Produktname |
1,3-Propanediol, 2,2-bis(chloromethyl)-, sulfate |
Molekularformel |
C5H12Cl2O6S |
Molekulargewicht |
271.12 g/mol |
IUPAC-Name |
2,2-bis(chloromethyl)propane-1,3-diol;sulfuric acid |
InChI |
InChI=1S/C5H10Cl2O2.H2O4S/c6-1-5(2-7,3-8)4-9;1-5(2,3)4/h8-9H,1-4H2;(H2,1,2,3,4) |
InChI-Schlüssel |
HROJKPIFOUEBIR-UHFFFAOYSA-N |
SMILES |
C(C(CO)(CCl)CCl)O.OS(=O)(=O)O |
Kanonische SMILES |
C(C(CO)(CCl)CCl)O.OS(=O)(=O)O |
Andere CAS-Nummern |
12712-28-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



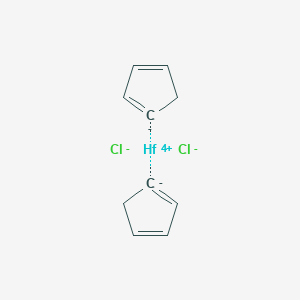
![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)
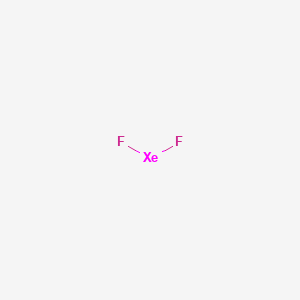
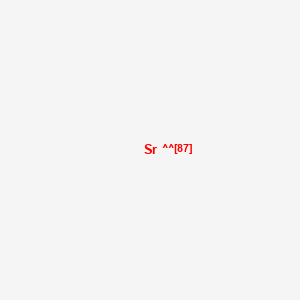
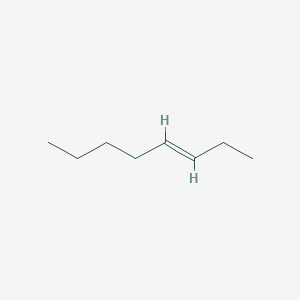
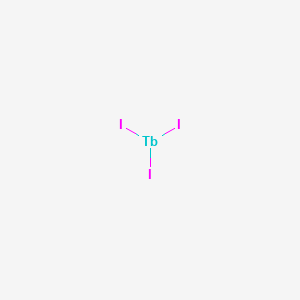
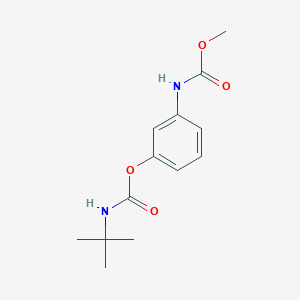
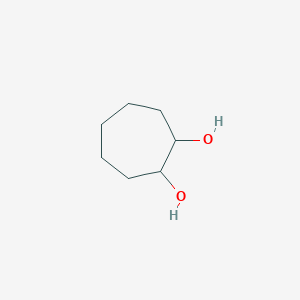
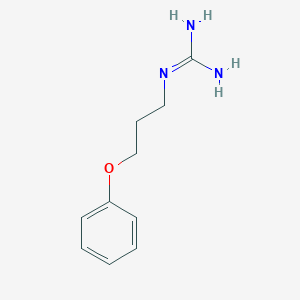
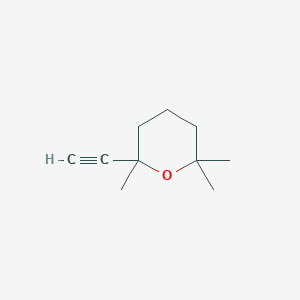
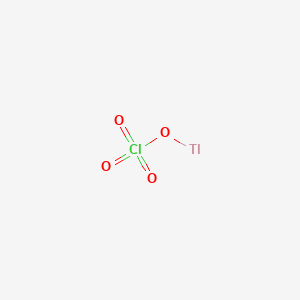
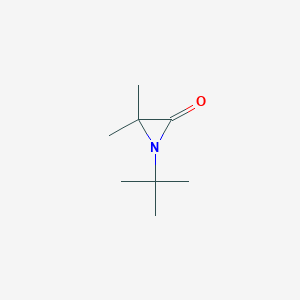
![5-Methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B84183.png)
